molecular formula C7H4FIN2 B1459878 4-Fluoro-5-iodo-1H-benzimidazole CAS No. 1805697-77-1

4-Fluoro-5-iodo-1H-benzimidazole

Cat. No.: B1459878
CAS No.: 1805697-77-1
M. Wt: 262.02 g/mol
InChI Key: QSIRWCYJIFPGQD-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecule also contains a fluorine atom and an iodine atom attached to the benzimidazole core .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Benzimidazole derivatives, including those related to fluoro and iodo substituents, have been synthesized and evaluated for antitumor activity. These compounds exhibit significant interaction with ct-DNA, suggesting that their antitumor activity may partly result from DNA-binding. Notably, some derivatives showed pronounced antiproliferative activity on tumor cell lines, indicating their potential as chemotherapeutic agents (Hranjec et al., 2010).

Pharmacological Applications

  • Novel polar benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid have shown potential as drug lead compounds. These compounds fulfill Lipinski’s rule of five and exhibit acetylcholinesterase inhibitory activities, highlighting their potential in drug design (Yoon et al., 2012).

Antimicrobial and Anti-inflammatory Activity

  • Fluorinated benzimidazole derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed moderate antimicrobial and in vitro antiinflammatory activities, suggesting their utility in developing new treatments for infections and inflammation (Binoy et al., 2021).

Antileukemic Agents

  • 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors were synthesized and evaluated as potential chemotherapeutic agents against leukemia. Some derivatives induced cell death in leukemic cells, indicating their efficacy as antileukemic agents (Gowda et al., 2009).

Sensing Applications

  • A novel fluorochrome based on quinoline-benzimidazole conjugate has been developed for the sensitive and selective sensing of picric acid, demonstrating the application of benzimidazole derivatives in chemical sensing and environmental monitoring (Jiang et al., 2019).

Antimycobacterial Activity

  • New benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid displayed antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing potent activity. This highlights the potential of benzimidazole derivatives in treating tuberculosis (Yoon et al., 2015).

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-iodo-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the proliferation of pathogens.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers . This inhibition is achieved through the disruption of bacterial cell signaling and metabolic pathways, leading to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives are metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, facilitated by transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. This localization is essential for the compound’s therapeutic effects, as it allows for targeted action within the cell.

Properties

IUPAC Name

4-fluoro-5-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRWCYJIFPGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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